3-苯基咪唑并[1,5-a]吡嗪
描述
- Safety Information : Material Safety Data Sheet (MSDS)
Synthesis Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. Various synthetic methods have been explored to obtain this compound, including condensation reactions of 2-aminopyridines with α-bromoketones under microwave irradiation. The method is reasonably fast, clean, high-yielding, and environmentally benign .
Molecular Structure Analysis
The molecular structure of 3-Phenylimidazo[1,2-a]pyrazine consists of an imidazo[1,2-a]pyrazine core with a phenyl group attached. The IUPAC name reflects this arrangement. The compound’s InChI code is 1S/C12H9N3/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12/h1-9H .
Chemical Reactions Analysis
3-Phenylimidazo[1,2-a]pyrazine has been synthesized through condensation reactions with α-bromoketones. Its reactivity and multifarious biological activity are influenced by the pattern and position of substitution .
Physical and Chemical Properties Analysis
科学研究应用
合成和工业应用
3-氨基咪唑并[1,2-a]吡嗪(3-苯基咪唑并[1,5-a]吡嗪的近亲)在药物中至关重要,存在于许多药物中。它可以通过 Groebke-Blackburn-Bienaymé 环化有效地生产,提供一种高产率和高纯度的可扩展方法,展示了工业适用性(Baenziger、Durantie 和 Mathes,2017 年)。
生物还原性质
对 3-苯基咪唑并[1,5-a]吡嗪变体的研究揭示了它们作为生物还原药物的潜力。这些化合物表现出不同的细胞毒性,并且在缺氧条件下特别有效,表明它们适用于靶向治疗(Naylor 等人,1994 年)。
化学发光特性
一系列与 3-苯基咪唑并[1,5-a]吡嗪相关的 3,7-二氢咪唑并[1,2a]吡嗪-3-酮表现出有希望的“伪闪光”化学发光。该特性对于生物成像和诊断中的潜在应用非常重要(Adamczyk 等人,2003 年)。
抗糖尿病特性
与 3-苯基咪唑并[1,5-a]吡嗪密切相关的吡唑啉和苯并咪唑衍生物已显示出治疗糖尿病的潜力。它们的 α-葡萄糖苷酶抑制活性表明在管理血糖水平方面具有治疗作用(Ibraheem 等人,2020 年)。
抗癌活性
对与 3-苯基咪唑并[1,5-a]吡嗪在结构上相似的吡唑并[3,4-d]嘧啶-4-酮衍生物的研究已证明具有显着的抗癌特性。这些化合物显示出抑制某些癌细胞系生长的潜力,表明它们在癌症治疗中的效用(Abdellatif 等人,2014 年)。
类胰岛素生长因子-I 受体抑制
喹啉基衍生的咪唑并[1,5-a]吡嗪已被确定为类胰岛素生长因子-I 受体 (IGF-IR) 的有效抑制剂,在各种癌症治疗中发挥着至关重要的作用。这些化合物有望在癌症治疗中进一步探索(Mulvihill 等人,2008 年)。
在各种研究背景下的合成
与 3-苯基咪唑并[1,5-a]吡嗪密切相关的 3-氨基咪唑并[1,2-a]吡嗪的合成得到了广泛的研究。在不同条件下合成这些化合物的 ability 突出了它们在各种研究和工业背景中的多功能性(Shaabani、Soleimani 和 Maleki,2007 年)。
作用机制
属性
IUPAC Name |
3-phenylimidazo[1,5-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-10(5-3-1)12-14-9-11-8-13-6-7-15(11)12/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDINHGVTWLLQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3N2C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307705 | |
Record name | 3-phenylimidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55316-37-5 | |
Record name | NSC194619 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194619 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-phenylimidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。